molecular formula C10H19NO2 B12594365 [(2R)-Piperidin-2-yl]methyl butanoate CAS No. 647021-25-8

[(2R)-Piperidin-2-yl]methyl butanoate

Cat. No.: B12594365
CAS No.: 647021-25-8
M. Wt: 185.26 g/mol
InChI Key: IELZVUTXZQTIRM-SECBINFHSA-N
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Description

[(2R)-Piperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-Piperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with [(2R)-Piperidin-2-yl]methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[(2R)-Piperidin-2-yl]methyl butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and [(2R)-Piperidin-2-yl]methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Various reagents, such as Grignard reagents, can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Butanoic acid and [(2R)-Piperidin-2-yl]methanol.

    Reduction: [(2R)-Piperidin-2-yl]methanol.

    Substitution: Depending on the reagent used, different substituted products can be formed.

Scientific Research Applications

[(2R)-Piperidin-2-yl]methyl butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-Piperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with various receptors and enzymes. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

[(2R)-Piperidin-2-yl]methyl butanoate can be compared with other similar compounds, such as:

This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other simple esters.

Properties

CAS No.

647021-25-8

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(2R)-piperidin-2-yl]methyl butanoate

InChI

InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m1/s1

InChI Key

IELZVUTXZQTIRM-SECBINFHSA-N

Isomeric SMILES

CCCC(=O)OC[C@H]1CCCCN1

Canonical SMILES

CCCC(=O)OCC1CCCCN1

Origin of Product

United States

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